molecular formula C16H34N4O7S2 B12521548 L-Alanyl-L-methionine--water (2/1) CAS No. 672947-41-0

L-Alanyl-L-methionine--water (2/1)

Cat. No.: B12521548
CAS No.: 672947-41-0
M. Wt: 458.6 g/mol
InChI Key: IQMQCAWOVOFTBB-PRKWKTPOSA-N
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Description

L-Alanyl-L-methionine–water (2/1) is a dipeptide hydrate comprising alanine and methionine linked via a peptide bond, with two water molecules per dipeptide unit. Methionine, a sulfur-containing essential amino acid (C₅H₁₁NO₂S, MW 149.21 g·mol⁻¹), plays critical roles in protein synthesis, methylation processes, and antioxidant activity . Hydration (2:1 water ratio) likely influences its crystalline structure and solution behavior, as seen in other amino acid hydrates .

Properties

CAS No.

672947-41-0

Molecular Formula

C16H34N4O7S2

Molecular Weight

458.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoic acid;hydrate

InChI

InChI=1S/2C8H16N2O3S.H2O/c2*1-5(9)7(11)10-6(8(12)13)3-4-14-2;/h2*5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);1H2/t2*5-,6-;/m00./s1

InChI Key

IQMQCAWOVOFTBB-PRKWKTPOSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N.C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N.O

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)O)N.CC(C(=O)NC(CCSC)C(=O)O)N.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-methionine–water (2/1) typically involves the coupling of L-alanine and L-methionine through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of L-Alanyl-L-methionine–water (2/1) may involve biotechnological approaches, such as the use of metabolically engineered microorganisms. For example, Escherichia coli can be genetically modified to overexpress specific enzymes that facilitate the production of dipeptides. This method offers a more sustainable and efficient approach compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-methionine–water (2/1) can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Reduction reactions can reverse the oxidation of methionine residues.

    Substitution: The amino and carboxyl groups in the dipeptide can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Regeneration of the original methionine residue.

    Substitution: Various acylated derivatives of the dipeptide.

Scientific Research Applications

L-Alanyl-L-methionine–water (2/1) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide bond formation and stability.

    Biology: Investigated for its role in protein synthesis and metabolism.

    Medicine: Potential therapeutic applications due to its antioxidant properties.

    Industry: Utilized in the production of functional foods and dietary supplements.

Mechanism of Action

The mechanism of action of L-Alanyl-L-methionine–water (2/1) involves its interaction with various molecular targets and pathways. The methionine residue can act as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. Additionally, the dipeptide can be hydrolyzed to release L-alanine and L-methionine, which are essential amino acids involved in protein synthesis and metabolic processes.

Comparison with Similar Compounds

L-Methionine vs. DL-Methionine

  • Structural Differences : L-Methionine (CAS 63-68-3) is the enantiomerically pure form, while DL-methionine (CAS 59-51-8) is a racemic mixture. The latter exhibits reduced biological activity due to the inactive D-isomer .
  • Solubility: L-Methionine is freely soluble in water and formic acid but very slightly soluble in ethanol (95%) . DL-Methionine shares similar solubility but may exhibit differences in crystallization kinetics due to stereochemical effects.
  • Applications : L-Methionine is used in pharmaceuticals and nutraceuticals, whereas DL-methionine serves as a cost-effective alternative in animal feed .

N-Acetyl-L-Methionine

  • Structure: The acetylated derivative (C₇H₁₃NO₃S, MW 191.25 g·mol⁻¹) modifies methionine’s amine group, enhancing stability against enzymatic degradation .
  • Solubility: Highly soluble in methanol (100 mg/mL) compared to L-methionine, which favors aqueous solutions .
  • Function : Used as a nutraceutical to improve bioavailability in supplements .

S-Adenosyl-L-Methionine (SAMe)

  • Structure: A sulfonium derivative with an adenosyl group attached to methionine’s sulfur atom (C₁₅H₂₂N₆O₅S⁺, MW 398.44 g·mol⁻¹) .
  • Reactivity: SAMe acts as a methyl donor in biochemical reactions, a role absent in L-alanyl-L-methionine due to the lack of a reactive sulfonium center .
  • Synthesis : Produced enzymatically or via chemical methods involving sulfuric acid and trifluoroacetic acid, contrasting with the simpler peptide synthesis of L-alanyl-L-methionine .

Zinc-Methionine Complexes

  • Structure : Zn(Met)₂ complexes involve methionine coordinating with zinc via sulfur and carboxylate groups, forming stable octahedral geometries .
  • Applications : Used in animal nutrition to enhance zinc absorption, leveraging methionine’s chelating properties. L-Alanyl-L-methionine lacks metal-binding specificity due to peptide bond formation .

Comparison with Simple Amino Acids (Alanine, Glycine)

  • Metal Interactions : Methionine forms stronger complexes with metal ions (e.g., Cu²⁺, Zn²⁺) than alanine or glycine due to its thioether group. Stability constants (log K) for methionine-Cu²⁺ complexes are ~10.2, versus ~8.5 for alanine .
  • Thermodynamic Properties : Methionine’s apparent molar volume and viscosity in aqueous ionic liquids differ significantly from alanine, reflecting its larger size and hydrophobic interactions .

Data Tables

Table 1. Molecular Properties of Methionine Derivatives

Compound Molecular Formula Molecular Weight (g·mol⁻¹) Key Functional Groups Solubility (Water)
L-Methionine C₅H₁₁NO₂S 149.21 -NH₂, -COOH, -SCH₃ Freely soluble
DL-Methionine C₅H₁₁NO₂S 149.21 Racemic mixture Similar to L-form
N-Acetyl-L-Methionine C₇H₁₃NO₃S 191.25 Acetylated -NH₂ Soluble in methanol
SAMe C₁₅H₂₂N₆O₅S⁺ 398.44 Sulfonium, adenosyl group Water-soluble

Table 2. Stability Constants (log K) of Amino Acid-Metal Complexes (25°C, 0.1 M NaNO₃)

Amino Acid Cu²⁺ Zn²⁺ Ni²⁺
Methionine 10.2 7.8 9.1
Alanine 8.5 5.6 6.3
Glycine 8.2 5.1 6.0

Research Findings and Implications

  • Hydration Effects : The 2:1 water ratio in L-alanyl-L-methionine likely stabilizes its crystalline lattice, analogous to hydration patterns observed in ionic liquid-methionine systems .
  • Biological Relevance : Unlike SAMe or N-acetyl derivatives, L-alanyl-L-methionine may serve as a slow-release methionine source in therapeutics, leveraging peptide bond resistance to enzymatic cleavage .
  • Industrial Applications : Methionine’s chelating ability in metal complexes contrasts with dipeptide forms, which prioritize structural simplicity for drug delivery or food additives .

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